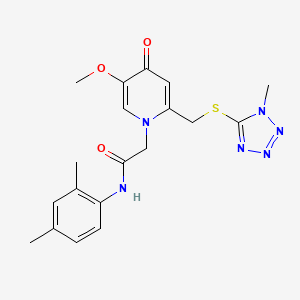

N-(2,4-dimethylphenyl)-2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide

CAS No.: 1005291-94-0

Cat. No.: VC4152125

Molecular Formula: C19H22N6O3S

Molecular Weight: 414.48

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1005291-94-0 |

|---|---|

| Molecular Formula | C19H22N6O3S |

| Molecular Weight | 414.48 |

| IUPAC Name | N-(2,4-dimethylphenyl)-2-[5-methoxy-2-[(1-methyltetrazol-5-yl)sulfanylmethyl]-4-oxopyridin-1-yl]acetamide |

| Standard InChI | InChI=1S/C19H22N6O3S/c1-12-5-6-15(13(2)7-12)20-18(27)10-25-9-17(28-4)16(26)8-14(25)11-29-19-21-22-23-24(19)3/h5-9H,10-11H2,1-4H3,(H,20,27) |

| Standard InChI Key | SDDSJZCUIFNJGO-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CSC3=NN=NN3C)OC)C |

Introduction

The compound N-(2,4-dimethylphenyl)-2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide is a complex organic molecule that belongs to the class of amides and heterocyclic compounds. It features a unique structure that includes a dimethylphenyl ring, a methoxy group, and a pyridinone moiety, linked through an acetamide functional group. The presence of a tetrazole derivative enhances its chemical diversity, suggesting potential bioactivity.

Synthesis

The synthesis of such compounds typically involves multiple steps, including the formation of the pyridinone ring, introduction of the tetrazole moiety, and attachment of the dimethylphenyl group. The process may require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.

Potential Applications

Compounds with similar structures are often studied for their potential therapeutic properties, particularly in the context of enzyme inhibition and as pharmacological agents targeting various biological pathways. The presence of a tetrazole group suggests potential applications in drug design due to its ability to form stable complexes with metals, which can be beneficial in certain therapeutic contexts.

Analytical Techniques

Characterization of this compound would typically involve analytical techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate its structure.

-

Mass Spectrometry (MS): To confirm its molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify functional groups.

Data Table: Comparison of Similar Compounds

| Compound | Molecular Weight (g/mol) | Key Features |

|---|---|---|

| N-(3-chloro-4-methylphenyl)-2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide | 388.87 | Chloro-substituted phenyl, methoxy group, pyridinone moiety, tetrazole derivative |

| N-(2,4-dimethylphenyl)-2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide | Not specified | Dimethylphenyl ring, methoxy group, pyridinone moiety, tetrazole derivative |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume